molecular formula C13H15F2NO2S2 B2646110 2,6-Difluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide CAS No. 2415532-64-6

2,6-Difluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide

Cat. No.: B2646110
CAS No.: 2415532-64-6
M. Wt: 319.38
InChI Key: BLRVXOBXVOYHBO-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide is a synthetic organic compound characterized by the presence of fluorine atoms, a hydroxy group, and a dithiepan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide typically involves multi-step organic reactions. One common approach is to start with 2,6-difluorobenzoyl chloride, which undergoes nucleophilic substitution with a dithiepan derivative. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane. The hydroxy group is introduced through subsequent oxidation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents is also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to remove the fluorine atoms or to convert the carbonyl group back to a hydroxy group.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts such as palladium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while substitution of fluorine atoms can yield a variety of derivatives with different functional groups.

Scientific Research Applications

2,6-Difluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with unique properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 2,6-Difluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide involves its interaction with specific molecular targets. The fluorine atoms and hydroxy group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The dithiepan ring provides structural stability and enhances the compound’s ability to penetrate biological membranes.

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluorobenzamide: Lacks the dithiepan ring and hydroxy group, resulting in different chemical properties.

    N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide: Lacks the fluorine atoms, which affects its reactivity and biological activity.

    2,6-Difluoro-N-methylbenzamide: Lacks the dithiepan ring and hydroxy group, leading to different applications and properties.

Uniqueness

2,6-Difluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide is unique due to the combination of fluorine atoms, a hydroxy group, and a dithiepan ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,6-difluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2NO2S2/c14-9-2-1-3-10(15)11(9)12(17)16-6-13(18)7-19-4-5-20-8-13/h1-3,18H,4-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLRVXOBXVOYHBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(CS1)(CNC(=O)C2=C(C=CC=C2F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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